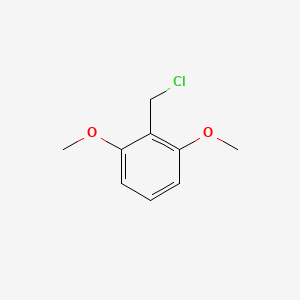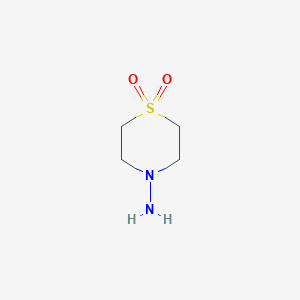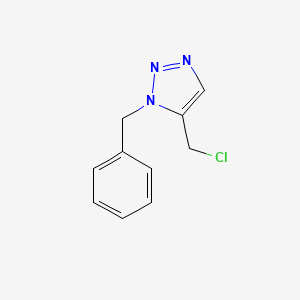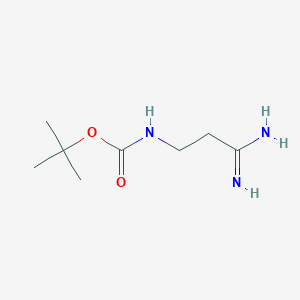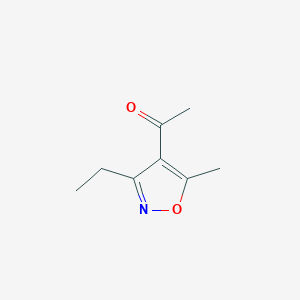
1-溴-2-甲氧基-3-甲基苯
描述
“1-Bromo-2-methoxy-3-methylbenzene” is a chemical compound with the molecular formula C8H9BrO. It has a molecular weight of 201.06 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . The process typically involves the initial addition of an electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The exact synthesis process for “1-Bromo-2-methoxy-3-methylbenzene” would depend on the starting materials and specific reaction conditions.
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-methoxy-3-methylbenzene” can be analyzed using various techniques. The InChI code for the compound is 1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-2-methoxy-3-methylbenzene” would depend on the reaction conditions and the presence of other reactants. As a brominated aromatic compound, it could potentially undergo various types of reactions, including nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as temperature and pressure. The compound is typically a solid, semi-solid, liquid, or lump at room temperature . More specific information about its properties may be available in specialized databases or literature.
科学研究应用
Synthesis of Lusutrombopag
This compound is a key precursor in the synthesis of Lusutrombopag, a medication used to treat thrombocytopenia (low platelet counts) in patients with chronic liver disease who are scheduled to undergo a medical procedure .
Physicochemical Properties
It has certain physicochemical properties that may be relevant in pharmacokinetics, lipophilicity, druglikeness, and water solubility studies .
作用机制
Target of Action
The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .
Mode of Action
The interaction of 1-Bromo-2-methoxy-3-methylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-methoxy-3-methylbenzene are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .
Result of Action
The result of the action of 1-Bromo-2-methoxy-3-methylbenzene is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.
Action Environment
The action of 1-Bromo-2-methoxy-3-methylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.
安全和危害
The safety and hazards associated with “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as the amount of exposure and the specific conditions of use. The compound has been associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound.
未来方向
The future directions for research involving “1-Bromo-2-methoxy-3-methylbenzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions. Further studies could also investigate the synthesis of this compound from different starting materials or using different reaction conditions .
属性
IUPAC Name |
1-bromo-2-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUOSKXGNEORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482974 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxy-3-methylbenzene | |
CAS RN |
52200-69-8 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
